molecular formula C15H15ClN2O B2400799 2-(benzylamino)-N-(4-chlorophenyl)acetamide CAS No. 380626-06-2

2-(benzylamino)-N-(4-chlorophenyl)acetamide

Cat. No.: B2400799
CAS No.: 380626-06-2
M. Wt: 274.75
InChI Key: SOTDSMXHUFBIKH-UHFFFAOYSA-N
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Description

2-(benzylamino)-N-(4-chlorophenyl)acetamide is an organic compound that features a benzylamino group attached to an acetamide backbone, with a 4-chlorophenyl substituent

Scientific Research Applications

2-(benzylamino)-N-(4-chlorophenyl)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(4-chlorophenyl)acetamide typically involves the reaction of 4-chlorophenylacetic acid with benzylamine under suitable conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The benzylamino and 4-chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(4-chlorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or other interactions with target molecules, influencing their activity. The 4-chlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylamino)-N-(4-fluorophenyl)acetamide
  • 2-(benzylamino)-N-(4-bromophenyl)acetamide
  • 2-(benzylamino)-N-(4-methylphenyl)acetamide

Uniqueness

2-(benzylamino)-N-(4-chlorophenyl)acetamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

2-(benzylamino)-N-(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c16-13-6-8-14(9-7-13)18-15(19)11-17-10-12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTDSMXHUFBIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324298
Record name 2-(benzylamino)-N-(4-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666571
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380626-06-2
Record name 2-(benzylamino)-N-(4-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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